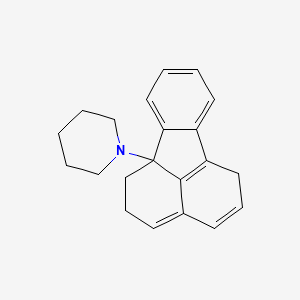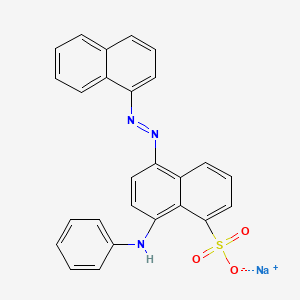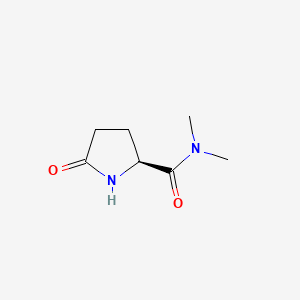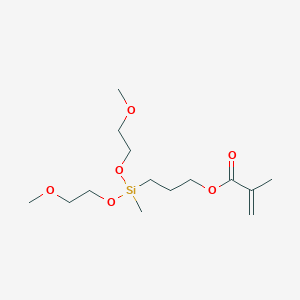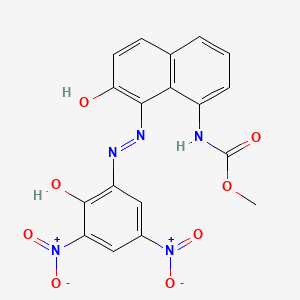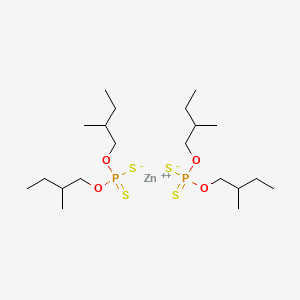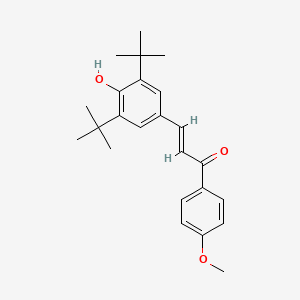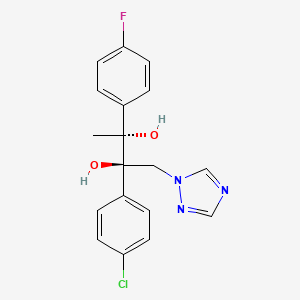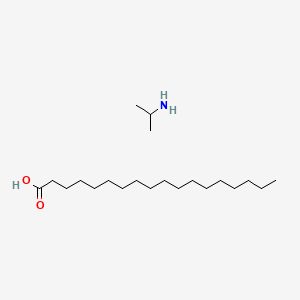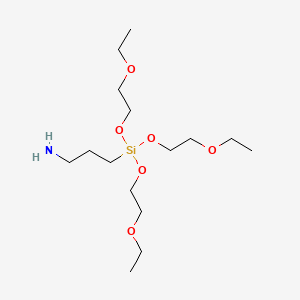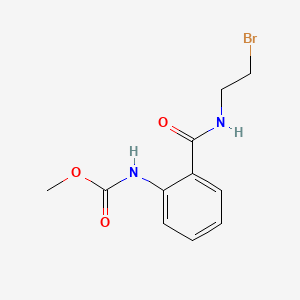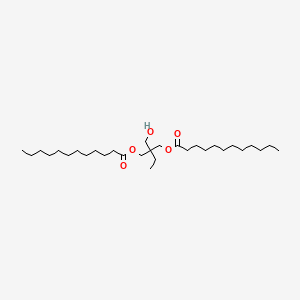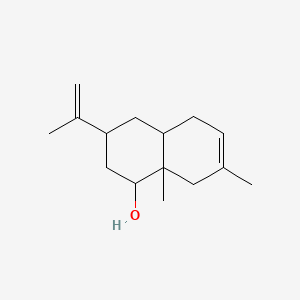
6-Propylergoline-8beta-methyl methanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propylergoline-8beta-methyl methanesulphonate is a chemical compound known for its unique structure and properties. It is often used in experimental and research settings due to its specific chemical characteristics .
Métodos De Preparación
The synthesis of 6-Propylergoline-8beta-methyl methanesulphonate involves several steps. The synthetic routes typically include the reaction of ergoline derivatives with propyl groups under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions using larger reactors and more efficient catalysts to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
6-Propylergoline-8beta-methyl methanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its potential therapeutic benefits, particularly in the treatment of neurological disorders. Industrially, it may be used in the production of other complex chemical compounds .
Mecanismo De Acción
The mechanism of action of 6-Propylergoline-8beta-methyl methanesulphonate involves its interaction with specific molecular targets and pathways. It acts as a biological alkylating agent, where its alkyl-oxygen bonds undergo fission and react within the intracellular milieu. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
6-Propylergoline-8beta-methyl methanesulphonate can be compared with other similar compounds such as pergolide mesylate and bromocriptine. These compounds share similar structures but differ in their specific chemical properties and biological effects. For example, pergolide mesylate is known for its use in treating Parkinson’s disease, while bromocriptine is used for its dopaminergic effects .
Propiedades
Número CAS |
72821-83-1 |
|---|---|
Fórmula molecular |
C19H26N2O3S |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl methanesulfonate |
InChI |
InChI=1S/C19H26N2O3S/c1-3-7-21-11-13(12-24-25(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 |
Clave InChI |
ZRMVUDVPSHUKAZ-MZMPZRCHSA-N |
SMILES isomérico |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)COS(=O)(=O)C |
SMILES canónico |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


